molecular formula C22H18N4O6 B11060667 2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide

2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide

Cat. No.: B11060667
M. Wt: 434.4 g/mol
InChI Key: YRCYRHKVUCZTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide (let’s call it Compound X for brevity) is a complex organic molecule with a fused heterocyclic structure.

    Structure: Its chemical formula is C22H16N4O6, and its structure consists of a chromeno[2,3-B]pyridine core appended with amino groups, hydroxyl groups, and a cyanide moiety.

    Biological Relevance: Compound X has drawn attention due to its potential biological activities, including anticancer properties.

  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through several steps. One approach involves the Pd-catalyzed C-N cross-coupling reaction between 5-bromo-benzo[1,3]dioxole and a fused heteroaryl halide.

      Reaction Conditions: The reaction typically occurs in the presence of PdCl2, xantphos ligand, and Cs2CO3 in an appropriate solvent (e.g., toluene) at elevated temperatures.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.

  • Chemical Reactions Analysis

      Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Compound X serves as a valuable scaffold for designing novel anticancer agents based on its unique structure.

      Biology and Medicine: Researchers explore its potential as an antitubulin agent, affecting microtubule assembly and cell cycle progression.

      Industry: Its synthetic versatility makes it relevant for drug development.

  • Mechanism of Action

      Cell Cycle Arrest: Compound X induces cell cycle arrest at the S phase, disrupting cell division.

      Apoptosis: It triggers apoptosis in cancer cells, likely through microtubule modulation.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C22H18N4O6

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    2,4-diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

    InChI

    InChI=1S/C22H18N4O6/c1-28-18-11(6-14-19(20(18)29-2)31-8-30-14)15-10-4-3-9(27)5-13(10)32-22-16(15)17(24)12(7-23)21(25)26-22/h3-6,15,27H,8H2,1-2H3,(H4,24,25,26)

    InChI Key

    YRCYRHKVUCZTMQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C2=C(C=C1C3C4=C(C=C(C=C4)O)OC5=C3C(=C(C(=N5)N)C#N)N)OCO2)OC

    Origin of Product

    United States

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